N-((1-phenyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide
CAS No.: 921124-40-5
Cat. No.: VC4132546
Molecular Formula: C10H13N5O2S
Molecular Weight: 267.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921124-40-5 |
|---|---|
| Molecular Formula | C10H13N5O2S |
| Molecular Weight | 267.31 |
| IUPAC Name | N-[(1-phenyltetrazol-5-yl)methyl]ethanesulfonamide |
| Standard InChI | InChI=1S/C10H13N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
| Standard InChI Key | ZZDIECRMTLJKLB-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2 |
| Canonical SMILES | CCS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
The compound’s molecular formula is C₁₀H₁₃N₅O₂S, with a molecular weight of 267.31 g/mol. Key structural elements include:
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A 1-phenyl-1H-tetrazole moiety, known for hydrogen-bonding capabilities.
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An ethanesulfonamide group (-SO₂NH₂) that enhances solubility and target interaction potential .
Table 1: Physicochemical Properties
The tetrazole ring’s aromaticity and the sulfonamide’s electron-withdrawing properties create a dipole moment favorable for crystallinity, as seen in analogous structures .
Synthetic Methodologies
Primary Synthesis Routes
The compound is typically synthesized via a Ugi-azide multicomponent reaction (MCR), which combines:
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Propargylamine
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Benzaldehyde derivatives
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Trimethylsilyl azide (TMSN₃)
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Ethanesulfonamide precursors
A representative protocol involves:
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Iminium ion formation via condensation of propargylamine and benzaldehyde.
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Sulfonamide coupling using ethanesulfonyl chloride under basic conditions.
Table 2: Solvent Effects on Synthesis Yield
Methanol optimizes yield (58%) due to its polarity and ability to stabilize intermediates .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct data for this compound are unavailable, analogous 5-substituted tetrazoles show:
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¹H NMR: Aromatic protons at δ 7.04–8.06 ppm (phenyl), methylene (-CH₂-) at δ 4.16–4.23 ppm .
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¹³C NMR: Tetrazole carbons at δ 120–155 ppm, sulfonamide sulfur-linked carbon at δ 50–55 ppm .
Infrared (IR) Spectroscopy
Key absorptions include:
Biological Activity and Mechanisms
Though direct studies are sparse, structural analogs exhibit:
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Antimicrobial effects: Tetrazole-sulfonamide hybrids inhibit bacterial dihydropteroate synthase (DHPS).
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Anti-inflammatory action: Via COX-2 inhibition, with IC₅₀ values <10 μM in some derivatives .
Proposed Mechanism:
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Tetrazole-metal coordination: Binds Zn²⁺ in metalloenzymes.
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Hydrogen bonding: Sulfonamide NH interacts with catalytic residues .
Industrial and Pharmaceutical Applications
Drug Development
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Scaffold for kinase inhibitors: The tetrazole mimics adenine in ATP-binding pockets .
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Prodrug potential: pH-dependent solubility enables targeted release.
Materials Science
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Coordination polymers: Tetrazole-metal networks for gas storage .
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High-energy materials: Nitrogen-rich structure contributes to explosive potential .
Future Research Directions
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